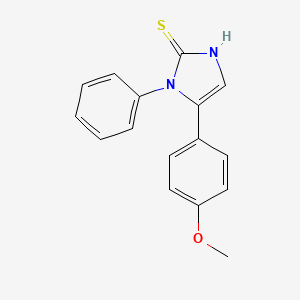

5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-19-14-9-7-12(8-10-14)15-11-17-16(20)18(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWPIVQIEPAUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoin and Thiourea Method

One common method involves the reaction of benzoin with thiourea. This approach can be modified to incorporate different substituents, such as aryl groups, to form the desired imidazole-2-thione derivatives.

| Reagents | Conditions | Yield |

|---|---|---|

| Benzoin, Thiourea | Hexanol, HCl, reflux, 4 hours | 50% |

| Benzoin, Thiourea | Acidic alumina/montmorillonite, microwave | 72% |

Cyclocondensation Reactions

Cyclocondensation reactions are widely used for synthesizing imidazole derivatives. This method involves the reaction of thiosemicarbazones with substituted phenacyl bromides in the presence of a base.

| Reagents | Conditions | Yield |

|---|---|---|

| Thiosemicarbazone, Phenacyl bromide | Ethanol, sodium acetate, reflux, 6 hours | Variable |

Microwave-Assisted Synthesis

Microwave irradiation can enhance reaction rates and yields. This method is particularly useful for solid-supported reactions, where it acts as both an energy transfer medium and a catalyst.

| Reagents | Conditions | Yield |

|---|---|---|

| Benzoin, Thiourea | Acidic alumina/montmorillonite, microwave | 72% |

Characterization Techniques

Once synthesized, these compounds can be characterized using various spectroscopic methods, including IR, ¹H-NMR, and ¹³C-NMR. These techniques help confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the methoxy group.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione, a compound with the CAS number 1105190-49-5, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications based on available literature and case studies.

Pharmaceutical Research

5-(4-Methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione is primarily explored for its potential pharmaceutical applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies

- Antimicrobial Activity : Research has indicated that compounds with similar imidazole structures exhibit antimicrobial properties. Studies focused on derivatives of imidazole have shown effectiveness against various bacterial strains, suggesting that 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione may possess similar properties .

The compound's thione group is known to be involved in various biological processes. Investigations into its effects on cellular mechanisms are ongoing.

Case Studies

- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of imidazole derivatives on cancer cell lines. Such studies provide insights into the compound's potential as an anticancer agent .

Material Science

In material science, compounds like 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione are being investigated for their potential use in creating novel materials with specific electronic properties.

Case Studies

- Conductive Polymers : Research into the incorporation of thiones into polymer matrices has shown promise for developing conductive materials suitable for electronic applications .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry, particularly as a pesticide or fungicide.

Case Studies

- Pesticidal Properties : Similar imidazole derivatives have been tested for their efficacy against agricultural pests, indicating that this compound could be explored further in pest management strategies .

Data Summary Table

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione exerts its effects often involves interaction with cellular enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. The methoxy and phenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds like 22c (with 2-chloropyridinyl and 4-fluorophenyl) exhibit enhanced kinase inhibition due to improved binding affinity to hydrophobic pockets in enzymes .

- Electron-Donating Groups (EDGs) : The methoxy group in the target compound may enhance solubility but reduce metabolic stability compared to halogenated analogs like 5-(4-Bromophenyl)-1-(4-ClPh)-2H-imidazole-2-thione .

- Nitro Substituents : The nitro group in 3h significantly boosts anti-inflammatory and antifungal activity but increases ulcerogenic risk compared to methoxy-containing derivatives .

Anti-Inflammatory and Antifungal Activity

- Target Compound: Limited direct data, but methoxy-substituted imidazoles generally show moderate activity. For example, 2,4-di-(4-OMePh)-1-Ph-1H-imidazole (3l) exhibits 56.17% anti-inflammatory inhibition and MIC = 12.5 μg/mL against fungal strains .

- Halogenated Analogs : 22c demonstrates potent p38α MAPK inhibition (IC₅₀ = 0.18 μM), a key pathway in inflammatory responses .

- Nitro Derivatives : 3h achieves higher efficacy (58.02% inhibition) but with a severity index of 0.17 for ulceration, indicating better gastrointestinal safety than indomethacin .

Kinase Inhibition

The thione group in 22c facilitates hydrogen bonding with kinase active sites, while the 4-fluorophenyl group contributes to hydrophobic interactions. In contrast, the target compound’s methoxy group may limit kinase affinity due to steric hindrance .

Tables and Figures :

- Table 1 summarizes substituent effects on bioactivity.

- Figure 1 (hypothetical): Docking poses of 22c and the target compound in p38α MAPK, highlighting binding interactions.

Biological Activity

5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound belonging to the imidazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H14N2OS

- Molecular Weight : 282.36 g/mol

- CAS Number : N/A

The structure of 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione features an imidazole ring with a methoxyphenyl group at the 5-position and a phenyl group at the 1-position. The thione functional group at the 2-position is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial action against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione | TBD | TBD |

| 1-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazole | 12.5 | Various fungal strains |

Antifungal Activity

The compound has also been evaluated for antifungal activity. In a study where related imidazole derivatives were tested, some exhibited promising antifungal effects with MIC values as low as 12.5 μg/mL against specific fungal strains .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives is notable. Compounds similar to 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione have shown dual activity as anti-inflammatory and antimicrobial agents. This dual action is particularly advantageous in treating conditions associated with microbial infections .

Anticancer Activity

Recent studies indicate that imidazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications such as the presence of methoxy groups enhance anticancer efficacy.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | <10 | U251 (glioblastoma) |

| Compound B | <30 | WM793 (melanoma) |

For example, compounds structurally related to 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione have shown IC50 values under 30 µM against melanoma and glioblastoma cell lines, indicating potent anticancer activity .

The biological activities of 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione are attributed to its ability to interact with specific molecular targets. The thione group may facilitate binding to enzymes or receptors involved in various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.

- Receptor Modulation : It can modulate receptor activity, affecting downstream signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a related imidazole derivative significantly reduced bacterial load in infected animal models.

- Cancer Therapy : Clinical trials involving similar compounds have shown promising results in reducing tumor size and improving patient outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives with methoxyphenyl groups are prepared by reacting substituted benzaldehydes with thiourea or thioamides in the presence of ammonium acetate under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Key steps include optimizing molar ratios (e.g., 1:1.2 for aldehyde to thiourea) and reaction times (6–12 hours). Post-synthesis, the product is purified via recrystallization using ethanol/water mixtures .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Structural confirmation involves:

- Spectroscopic Analysis : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). IR spectroscopy confirms the C=S stretch (~1250 cm⁻¹) .

- Elemental Analysis : Comparing experimental vs. theoretical C, H, N, S percentages (e.g., C: 65.2% calculated vs. 64.8% observed) to validate purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or iodine for cyclization efficiency .

- Solvent Effects : Polar solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol improves crystallinity .

- Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios. For example, higher yields (>75%) are achieved at 80°C with 10 mol% ZnCl₂ .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic regions (e.g., sulfur in C=S group) and activation energies for substitution .

- Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes), where the methoxyphenyl group may enhance binding affinity via hydrophobic interactions .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required for reliable bioactivity data) .

- Meta-Analysis : Cross-reference data from PubChem and independent studies to identify outliers due to solvent artifacts (e.g., DMSO interference in cytotoxicity assays) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Conduct shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation concentrations via UV-Vis spectroscopy (λmax ~280 nm). Discrepancies may arise from crystallinity differences; amorphous forms show higher aqueous solubility .

- Thermodynamic Analysis : Use Hansen Solubility Parameters to correlate solubility with solvent polarity (δD, δP, δH). Methoxyphenyl groups increase affinity for moderately polar solvents (e.g., THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.